3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
Overview
Description
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound that features a pyrazole ring, a thiazolidinone ring, and a phenyl group with hydroxyl and methoxy substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a β-diketone with hydrazine derivatives.
Formation of the Thiazolidinone Ring: This step might involve the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The final step could involve coupling the pyrazole and thiazolidinone intermediates under specific conditions, such as using a base or acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be studied for its potential enzyme inhibition properties or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one
- 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one
Uniqueness
The unique combination of functional groups in 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-19(20(27)24(22(13)2)15-7-5-4-6-8-15)23-18(26)12-29-21(23)14-9-10-16(25)17(11-14)28-3/h4-11,21,25H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZAAZJDJOKEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(SCC3=O)C4=CC(=C(C=C4)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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